molecular formula C9H6F3NO2 B5403405 4,4,4-trifluoro-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one

4,4,4-trifluoro-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one

Cat. No. B5403405
M. Wt: 217.14 g/mol
InChI Key: AFYHDCSLBGBZMW-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one, commonly known as TFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFH is a yellow solid with a molecular formula of C10H6F3NO2 and a molecular weight of 233.15 g/mol.

Mechanism of Action

The mechanism of action of TFH is not well understood, but it is believed to work by inhibiting enzymes or proteins involved in various cellular processes. For example, TFH has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. TFH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
TFH has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFH can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). TFH has also been shown to have anti-inflammatory and antioxidant effects in various cellular and animal models. In addition, TFH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of TFH is its relatively simple synthesis method, which makes it easily accessible to researchers. TFH is also stable under various conditions, making it suitable for use in various lab experiments. However, one limitation of TFH is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for TFH research. One direction is the development of TFH-based drugs for the treatment of cancer, inflammation, and other diseases. Another direction is the synthesis of new compounds based on TFH for use in various fields, including materials science and organic synthesis. Further studies are also needed to better understand the mechanism of action of TFH and its potential applications in various cellular and animal models.

Synthesis Methods

TFH can be synthesized using a variety of methods. One common method is the reaction between 4-pyridinecarboxaldehyde and 4,4,4-trifluoro-1,3-butanedione in the presence of a base. The reaction produces TFH as a yellow solid with a yield of around 70%. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

TFH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, TFH has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. TFH has also been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands.

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-4-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-5,14H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYHDCSLBGBZMW-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=C\C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-4-ylbut-3-en-2-one

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